(+)-Niguldipine
Compound Description: (+)-Niguldipine is the pharmacologically active enantiomer of niguldipine. It exhibits high affinity for L-type Ca2+ channels and a subtype of α1-adrenoceptors, specifically the α1A-adrenoceptor subtype. This selectivity for α1A-adrenoceptors over α1B-adrenoceptors makes (+)-niguldipine a valuable tool for investigating the distinct roles of these subtypes. (1) (2)
(-)-Niguldipine (B859-35)
Compound Description: (-)-Niguldipine, also known as B859-35, is the less pharmacologically active enantiomer of niguldipine. While it shows lower affinity for L-type Ca2+ channels compared to (+)-niguldipine, it exhibits interesting anticarcinogenic properties, particularly against neuroendocrine lung tumors and nasal cavity tumors. (3) (4)
DHP-014
Compound Description: DHP-014 is a niguldipine analogue designed to have potent P-glycoprotein inhibitory activity while minimizing calcium channel blocking effects. This selectivity profile makes it a potential candidate for enhancing drug delivery to the brain by inhibiting P-glycoprotein-mediated efflux at the blood-brain barrier. (5)
Nitrendipine
Compound Description: Nitrendipine is a dihydropyridine calcium channel blocker used to treat hypertension. It has a faster onset and shorter duration of action compared to niguldipine. (6)
Verapamil
Compound Description: Verapamil is a calcium channel blocker used to treat hypertension and certain types of heart rhythm problems. It acts on the L-type calcium channel, similar to niguldipine, but belongs to a different structural class. (7)